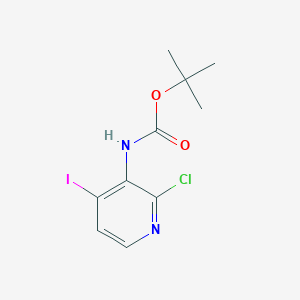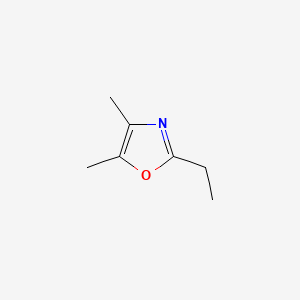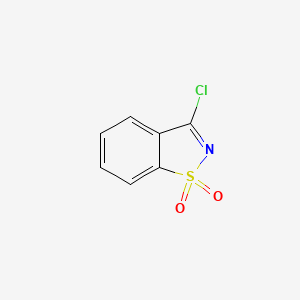
(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C10H12ClIN2O2 . It has a molecular weight of 354.57 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isCC(C)(C)OC(=O)Nc1c(Cl)nccc1I . This provides a linear representation of the compound’s structure. The InChI key, which is another form of structural representation, is QXFGNLGUJYXDFX-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Crystallographic and Synthetic Studies
- The related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was studied for its synthetic process and crystallographic properties. This research involved characterizing the compound through various methods such as FT-NMR, FT-IR spectroscopy, and single crystal X-ray diffraction studies, revealing insights into its molecular structure and crystal packing (Kant, Singh, & Agarwal, 2015).
Synthesis and Hydrolysis
- Another study focuses on the synthesis and hydrolysis of related esters, including 4-chloro-PyMTA and 4-iodo-PyMTA esters. This research includes the hydrolysis of tert-butyl esters with aqueous NaOH or trifluoroacetic acid, providing insights into the chemical behavior and stability of similar compounds (Qi, Hülsmann, & Godt, 2016).
Reactivity Studies
- The reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, which are structurally related to the compound , was investigated. This study focused on the transformation of these esters under various conditions, contributing to the understanding of the reactivity of similar compounds (Kim, Lantrip, & Fuchs, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-chloro-4-iodopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFGNLGUJYXDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640062 |
Source


|
| Record name | tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester | |
CAS RN |
855784-39-3 |
Source


|
| Record name | tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














